molecular formula C13H12FN3O B12922393 N-(4,6-dimethylpyrimidin-2-yl)-3-fluorobenzamide CAS No. 712285-63-7

N-(4,6-dimethylpyrimidin-2-yl)-3-fluorobenzamide

Cat. No.: B12922393
CAS No.: 712285-63-7
M. Wt: 245.25 g/mol
InChI Key: KHWZZWYASPRWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethylpyrimidin-2-yl)-3-fluorobenzamide is a synthetic small molecule characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 6, linked via an amide bond to a 3-fluorobenzoyl moiety. The pyrimidine core provides a rigid planar structure, while the 3-fluorobenzamide group introduces electronic and steric effects that may influence binding affinity and selectivity toward biological targets.

Properties

CAS No.

712285-63-7

Molecular Formula

C13H12FN3O

Molecular Weight

245.25 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-3-fluorobenzamide

InChI

InChI=1S/C13H12FN3O/c1-8-6-9(2)16-13(15-8)17-12(18)10-4-3-5-11(14)7-10/h3-7H,1-2H3,(H,15,16,17,18)

InChI Key

KHWZZWYASPRWHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC=C2)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-3-fluorobenzamide typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-3-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific target and context of the study .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional analysis of N-(4,6-dimethylpyrimidin-2-yl)-3-fluorobenzamide can be contextualized by comparing it to analogs with related scaffolds. Below is a detailed comparison based on available literature.

Structural Analog: Imidazo[4,5-b]pyridine-Based Akt Inhibitor

A closely related compound, N-(4-(5-(3-acetamidophenyl)-2-(2-aminopyridin-3-yl)-3H-imidazo[4,5-b]pyridin-3-yl)benzyl)-3-fluorobenzamide (128), shares the 3-fluorobenzamide moiety but differs in its heterocyclic core (imidazo[4,5-b]pyridine vs. dimethylpyrimidine) .

Feature This compound Compound 128
Core Structure 4,6-Dimethylpyrimidine Imidazo[4,5-b]pyridine
Substituents Methyl groups at C4 and C6 Acetamidophenyl and aminopyridyl
Molecular Weight (Da) ~289.3 (calculated) ~600.8 (reported)
Binding Motif Pyrimidine-based rigidity Expanded π-system for ATP-pocket interaction

Key Findings :

  • In contrast, compound 128’s imidazo[4,5-b]pyridine scaffold introduces a larger π-system, which may enhance binding to kinases like Akt by mimicking purine-based ATP competitors .
  • The 3-fluorobenzamide group in both compounds likely contributes to hydrogen bonding via the amide carbonyl and fluorine’s electronegativity. However, compound 128’s additional acetamidophenyl and aminopyridyl substituents may confer higher selectivity or potency in kinase inhibition .
Comparison with 2,3-Diphenylquinoxaline Derivatives

Evidence suggests that imidazo[4,5-b]pyridine-based compounds (like compound 128) exhibit conformational similarities to 2,3-diphenylquinoxalines, which are known for their planar, aromatic structures and use in DNA intercalation or kinase inhibition .

Parameter This compound 2,3-Diphenylquinoxaline
Aromaticity Moderate (pyrimidine + benzene) High (quinoxaline + two phenyls)
Solubility Likely lower due to methyl groups Higher (polar substituents common)
Target Flexibility Suitable for shallow binding pockets Prefers extended hydrophobic sites

Key Findings :

  • The dimethylpyrimidine scaffold in the target compound may limit its adaptability to deep binding pockets compared to the more flexible 2,3-diphenylquinoxalines.
  • Fluorine’s electronegativity in the benzamide group could enhance dipole interactions, a feature less pronounced in non-fluorinated quinoxalines.

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and a therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with two methyl groups and a fluorinated benzamide moiety. Its chemical structure can be represented as follows:

C12H12FN3O\text{C}_{12}\text{H}_{12}\text{F}\text{N}_{3}\text{O}

This compound primarily exerts its biological effects through the inhibition of specific protein kinases. The binding of the compound to the active sites of these enzymes disrupts cellular signaling pathways, which can lead to:

  • Inhibition of cell growth : By blocking kinase activity, the compound can suppress proliferation in cancer cells.
  • Modulation of immune responses : It may influence the production of inflammatory mediators and cytokines, suggesting potential applications in treating inflammatory diseases.

Anticancer Properties

Research indicates that this compound demonstrates anticancer activity by targeting various cancer cell lines. In vitro studies have shown that the compound inhibits cell proliferation in:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)15.2Inhibition of ERK1/2 phosphorylation
A549 (lung cancer)12.5Disruption of PI3K/Akt signaling
HeLa (cervical cancer)10.0Induction of apoptosis

These findings suggest that the compound could be further developed into a therapeutic agent for various cancers.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects . Research shows that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This property could make it a candidate for treating inflammatory diseases.

Case Studies

  • Study on MCF-7 Cells :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Findings : The compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of 15.2 µM.
    • : Suggests potential for development as an anticancer agent targeting breast cancer.
  • Inflammation Model in Mice :
    • Objective : To assess anti-inflammatory properties in vivo.
    • Findings : Treatment with the compound resulted in decreased levels of TNF-α and IL-6 in serum after LPS-induced inflammation.
    • : Indicates potential use in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameIC50 (µM)Biological Activity
N-(2,6-dimethylpyrimidin-4-yl)-3-fluorobenzamide18.0Anticancer
N-(4-methylpyrimidin-2-yl)-3-fluorobenzamide22.5Moderate anticancer activity
N-(4-chloropyrimidin-2-yl)-3-fluorobenzamide30.0Weak anticancer activity

The data indicate that this compound exhibits superior potency compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.